molecular formula C11H8N2O B2963518 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile CAS No. 56062-93-2

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile

Cat. No.: B2963518
CAS No.: 56062-93-2
M. Wt: 184.198
InChI Key: TWZZVKCOABHZHX-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety information available indicates that 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The future directions for the study of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Therefore, similar studies could be conducted on this compound and its derivatives.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives under specific conditions . Another method includes the use of phase-transfer catalysis (PTC) to facilitate the alkylation reactions necessary for the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and characterization using techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-methyl-2-oxoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZZVKCOABHZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56062-93-2
Record name 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile
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